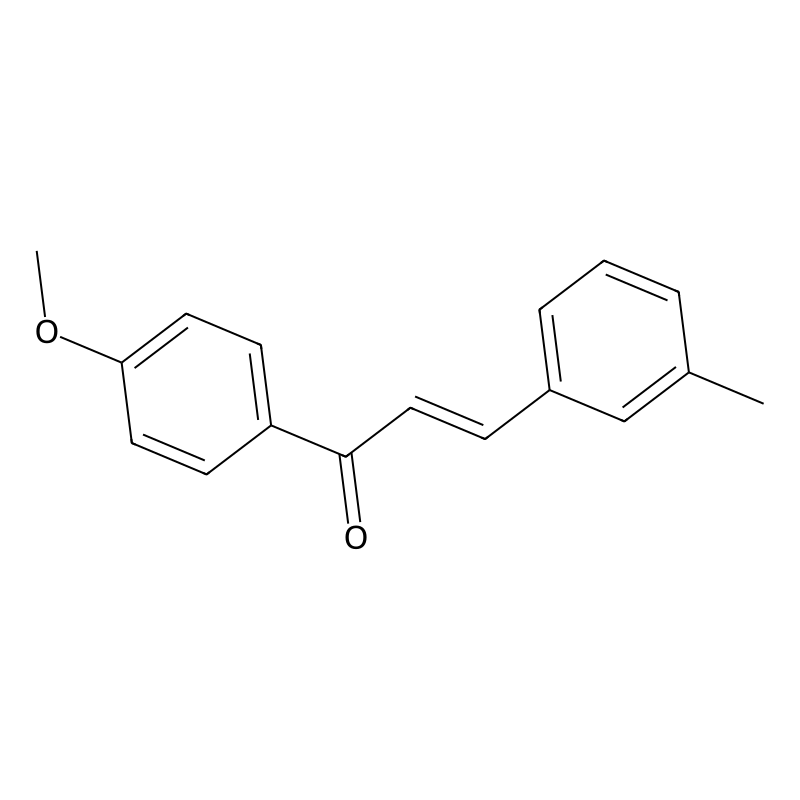

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as a chalcone, is characterized by its structure that contains a prop-2-en-1-one moiety with two aromatic rings. The presence of a methoxy group on one of the phenyl rings contributes to its chemical properties and potential biological activities. Chalcones are known for their diverse applications in medicinal chemistry, primarily due to their ability to act as precursors for flavonoids and other bioactive compounds.

- Aldol Condensation: This reaction allows the formation of larger polyphenolic structures.

- Hydrogenation: The double bond in the chalcone can be reduced to form saturated ketones.

- Cyclization: Chalcones can cyclize to form flavonoids under acidic or basic conditions.

- Nucleophilic Addition: The electrophilic carbonyl group can react with nucleophiles, leading to various derivatives.

These reactions are crucial in modifying the compound for enhanced biological activity or for synthesizing related compounds.

Chalcones have been extensively studied for their biological activities, which include:

- Antioxidant Activity: They exhibit the ability to scavenge free radicals, contributing to cellular protection.

- Antimicrobial Properties: Many chalcones show activity against bacteria and fungi, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects: Research indicates that chalcones can inhibit inflammatory pathways, providing therapeutic potential for inflammatory diseases.

- Anticancer Activity: Some studies suggest that chalcones can induce apoptosis in cancer cells and inhibit tumor growth.

The specific biological activity of (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one may vary based on its structural features and substituents.

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves:

- Condensation Reaction: A common method is the Claisen-Schmidt condensation between 4-methoxyacetophenone and 3-methylbenzaldehyde in the presence of a base (e.g., sodium hydroxide). This reaction forms the chalcone through the formation of a double bond between the two aromatic systems.

- Purification: The crude product is purified using recrystallization or chromatography methods.

Chalcones, including this specific compound, have various applications:

- Pharmaceuticals: Used as lead compounds in drug discovery due to their diverse biological activities.

- Cosmetics: Employed for their antioxidant properties in skincare formulations.

- Food Industry: Investigated for their potential as natural preservatives due to antimicrobial activity.

Interaction studies involving (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its effects on cell lines, assessing cytotoxicity and mechanisms of action.

Such studies are vital for understanding how this compound can be utilized therapeutically.

Similar compounds to (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one include:

- (2E)-1-(4-Hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

- Contains a hydroxyl group instead of a methoxy group.

- May exhibit different biological activities due to variations in polarity.

- (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

- Substituted with a chlorine atom.

- Potentially increased antimicrobial activity compared to methoxy-substituted derivatives.

- (2E)-1-(4-Nitrophenyl)-3-(3-methylphenyl)prop-2-en-1-one

- Contains a nitro group which may enhance anticancer properties but could also increase toxicity.

Uniqueness

The uniqueness of (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its solubility, reactivity, and interaction with biological targets compared to other chalcones. The presence of the methoxy group enhances its lipophilicity and may contribute positively to its pharmacokinetic properties, making it a valuable candidate for further research in medicinal chemistry.